3-(Benzyloxy)-4-methyl-2-nitrobenzamide
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Overview
Description
3-(Benzyloxy)-4-methyl-2-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with benzyloxy, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-methyl-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 3-(benzyloxy)-4-methylbenzoic acid, followed by the conversion of the resulting nitro compound to the corresponding benzamide through an amide formation reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-4-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(Benzyloxy)-4-methyl-2-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and methyl groups can also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 3-(Benzyloxy)-4-methylbenzoic acid
- 3-(Benzyloxy)-4-methylbenzylamine
- 3-(Benzyloxy)-4-methylbenzaldehyde
Comparison: 3-(Benzyloxy)-4-methyl-2-nitrobenzamide is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85513-22-0 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-methyl-2-nitro-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-7-8-12(15(16)18)13(17(19)20)14(10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18) |
InChI Key |
GWCXWMZYJBOBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
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